Cas no 1221341-32-7 (Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate)

Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate is a specialized organic compound featuring a tert-butyl ester group and a secondary amine functionality. Its structure combines steric hindrance from the tert-butyl group with the reactivity of the amine, making it valuable in synthetic chemistry, particularly for peptide modifications and intermediate synthesis. The branched alkyl chain enhances solubility in organic solvents, while the ester group offers versatility for further derivatization. This compound is particularly useful in controlled reactions where selective protection or deprotection is required. Its stability under mild conditions makes it suitable for applications in pharmaceuticals and fine chemical synthesis.
Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate structure
1221341-32-7 structure
Product Name:Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate
CAS No:1221341-32-7
MF:C12H25NO2
MW:215.332403898239
CID:4688635
Update Time:2025-05-23

Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate
    • Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate
    • Inchi: 1S/C12H25NO2/c1-9(2)10(3)13-8-7-11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3
    • InChI Key: WUBNFVTVTRIVDK-UHFFFAOYSA-N
    • SMILES: O(C(CCNC(C)C(C)C)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 194
  • Topological Polar Surface Area: 38.3

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Additional information on Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate

Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate (CAS No: 1221341-32-7) - A Comprehensive Overview

Tert-butyl 3-[(3-methylbutan-2-yl)amino]propanoate, identified by its CAS number 1221341-32-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and as an intermediate in the synthesis of more complex molecules.

The molecular structure of Tert-butyl 3-[(3-methylbutan-2-yl)amino]propanoate consists of a tert-butyl group attached to a propanoate moiety, which is further functionalized with a (3-methylbutan-2-yl)amino group. This particular arrangement of functional groups makes it a versatile building block for the construction of more intricate chemical entities. The presence of both hydrophobic and hydrophilic regions in its structure suggests that it may exhibit interesting solubility properties and interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways through precise interactions with target proteins and enzymes. The structural features of Tert-butyl 3-[(3-methylbutan-2-yl)amino]propanoate make it a promising candidate for such applications. Specifically, the amino group and the tert-butyl group provide multiple sites for chemical modification, allowing for the creation of derivatives with tailored biological activities.

One of the most compelling aspects of Tert-butyl 3-[(3-methylbutan-2-yl)amino]propanoate is its potential utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The propanoate moiety in this compound can serve as a scaffold for introducing non-peptide functionalities, thereby enabling the creation of peptidomimetics with enhanced stability and efficacy.

Recent studies have highlighted the importance of understanding the conformational dynamics of small molecules in their interactions with biological targets. The flexible nature of the (3-methylbutan-2-yl)amino group in Tert-butyl 3-[(3-methylbutan-2-yl)amino]propanoate allows it to adopt multiple conformations, which can be advantageous in binding to protein pockets with varying shapes and sizes. This conformational flexibility has been shown to improve binding affinity and selectivity in several cases.

The synthesis of Tert-butyl 3-[(3-methylbutan-2-yl)amino]propanoate presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the (3-methylbutan-2-yl)amino group efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at different sites within the molecule.

The pharmacokinetic properties of Tert-butyl 3-[(3-methylbutan-2-yl)amino]propanoate are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that its structural features may contribute to favorable solubility and bioavailability profiles, making it a promising candidate for further development.

In conclusion, Tert-butyl 3-[(3-methylbutan-2-yll)amino]propanoate (CAS No: 1221341-32-7) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its versatility as a synthetic intermediate, make it a valuable tool for chemists and biologists alike. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new therapies.

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